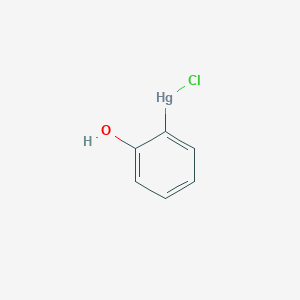

o-(Chloromercuri)phenol

概要

説明

オルト-クロロ水銀フェノールは、フェノール、オルト-クロロ水銀-としても知られており、有機水銀化合物です。この化合物は、水銀原子がフェノール環に結合し、塩素原子がヒドロキシル基に対してオルト位に結合していることが特徴です。この化合物は、その顕著な抗菌特性で知られており、その化学的および生物学的用途について広く研究されてきました。

2. 製法

オルト-クロロ水銀フェノールは、フェノールの水銀化によって合成できます。このプロセスは、フェノールを170°Cに加熱し、粉末状の酢酸水銀を徐々に添加するプロセスです。次に、混合物を沸騰水に注ぎ、塩化ナトリウム溶液を添加して化合物を沈殿させます。得られた結晶はろ過して空気乾燥します 。工業生産方法では、通常、同様の手順がより大規模に行われ、化合物の純度と収率が確保されます。

準備方法

O-chloromercuriphenol can be synthesized through the mercuration of phenol. The process involves heating phenol to 170°C and gradually adding powdered mercuric acetate. The mixture is then poured into boiling water, followed by the addition of sodium chloride solution to precipitate the compound. The resulting crystals are filtered and air-dried . Industrial production methods typically follow similar procedures but on a larger scale, ensuring the purity and yield of the compound.

化学反応の分析

オルト-クロロ水銀フェノールは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキノンやカテコールなどの化合物を生成するために酸化される可能性があります。

置換: 特定の条件下で塩素原子と水銀原子を置換することができ、さまざまな誘導体の生成につながります。

還元: この化合物は、水銀原子を除去して還元することができ、より単純なフェノール化合物を生成します。

これらの反応で一般的に使用される試薬には、ヨウ素、塩化ナトリウム、さまざまな酸化剤と還元剤があります。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

4. 科学研究の応用

オルト-クロロ水銀フェノールは、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、および他の有機水銀化合物の前駆体として使用されます。

生物学: この化合物の抗菌特性は、細菌の耐性研究や抗菌剤の開発に役立ちます.

医学: 消毒剤や殺菌剤での潜在的な用途が検討されています。

産業: オルト-クロロ水銀フェノールは、さまざまな工業用化学品の製造に使用され、一部の製剤では保存料として使用されます.

科学的研究の応用

O-chloromercuriphenol has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.

Medicine: It has been explored for its potential use in antiseptics and disinfectants.

作用機序

オルト-クロロ水銀フェノールの抗菌活性は、主に微生物細胞膜を破壊し、必須の酵素プロセスを阻害する能力によるものです。水銀原子はタンパク質のチオール基と相互作用し、酵素の不活性化とそれに続く細胞死につながります。この機序は他の有機水銀化合物と似ていますが、塩素原子の存在によりその有効性が強化されます .

6. 類似の化合物との比較

オルト-クロロ水銀フェノールは、酢酸フェニル水銀やp-クロロクレゾールなどの他の有機水銀化合物と比較することができます。これらの化合物はすべて抗菌特性を示しますが、オルト-クロロ水銀フェノールは、反応性と安定性のバランスをとる特定の構造によりユニークです。類似の化合物には、以下が含まれます。

酢酸フェニル水銀: 消毒剤や保存料として使用されることが知られています。

P-クロロクレゾール: さまざまな製品の消毒剤や保存料として使用されます.

類似化合物との比較

O-chloromercuriphenol can be compared to other organomercury compounds such as phenylmercuric acetate and p-chlorocresol. While all these compounds exhibit antibacterial properties, O-chloromercuriphenol is unique due to its specific structure, which provides a balance between reactivity and stability. Similar compounds include:

Phenylmercuric acetate: Known for its use in antiseptics and preservatives.

P-chlorocresol: Used as a disinfectant and preservative in various products.

生物活性

Overview

o-(Chloromercuri)phenol, also known as phenol, o-chloromercuri-, is an organomercury compound characterized by a chlorine atom bonded to the ortho position of a phenolic ring. This compound has garnered significant interest due to its antibacterial properties and various applications in chemistry, biology, and medicine. Its mechanism of action primarily involves disrupting microbial cell membranes and inhibiting essential enzymatic processes, which leads to cell death.

The synthesis of this compound typically involves the mercuration of phenol. The process includes:

- Heating phenol to approximately 170°C.

- Gradually adding powdered mercuric acetate .

- Pouring the mixture into boiling water and adding sodium chloride solution to precipitate the compound.

- Filtering and air-drying the resulting crystals .

This compound can undergo various chemical reactions, including oxidation, substitution, and reduction, which are essential for its biological activity and potential applications in organic synthesis.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains of bacteria. Research has shown its efficacy against multidrug-resistant (MDR) organisms such as Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and others. In a study, it was demonstrated that this compound could resensitize MDR strains to antibiotics like colistin, thereby enhancing their effectiveness .

The mechanism behind its antibacterial action involves:

- Disruption of microbial cell membranes : The mercury atom interacts with thiol groups in proteins, leading to enzyme inactivation.

- Inhibition of enzymatic processes : By interfering with critical metabolic pathways, the compound can effectively kill bacterial cells.

Case Studies

- Study on MDR Strains : A rapid antimicrobial susceptibility test revealed that combining this compound with other antibiotics significantly improved their efficacy against several MDR clinical isolates. The study highlighted three-drug combinations that suppressed over 80% growth of multiple strains, showcasing the potential for this compound in combination therapies .

- Mechanistic Insights : Another research effort explored how this compound affects bacterial biofilms. The compound's ability to penetrate and destabilize biofilms was noted, which is crucial for treating infections caused by biofilm-forming bacteria .

Safety and Toxicity

Despite its biological activity, this compound poses significant safety concerns due to its mercury content. Mercury is known for its toxic effects on human health and the environment. Studies have indicated that exposure to organomercury compounds can lead to various health issues, including neurotoxicity and renal damage . Therefore, while exploring its antibacterial properties, it is crucial to consider safety measures and potential toxicological impacts.

Applications in Research and Industry

This compound has diverse applications across several fields:

- Chemistry : Used as a reagent in organic synthesis.

- Biology : Investigated for its role in microbial resistance studies.

- Medicine : Explored as a potential antiseptic or disinfectant.

- Industry : Employed in producing industrial chemicals and as a preservative.

Summary Table of Biological Activity

| Biological Activity | Description |

|---|---|

| Antibacterial Efficacy | Effective against MDR strains like Klebsiella pneumoniae |

| Mechanism of Action | Disrupts cell membranes; inhibits enzymatic processes |

| Combination Therapy | Enhances efficacy when combined with other antibiotics |

| Safety Concerns | Toxicity due to mercury content; requires careful handling |

特性

IUPAC Name |

chloro-(2-hydroxyphenyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABVDWALKPAUEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)[Hg]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClHgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042224 | |

| Record name | o-(Chloromercuri)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | o-Hydroxyphenylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00767 [mmHg] | |

| Record name | o-Hydroxyphenylmercuric chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21389 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-03-9, 1320-80-5 | |

| Record name | Mercufenol chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercufenol chloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(hydroxyphenyl)mercury | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Chloromercuriphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mercury, chloro(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-(Chloromercuri)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromercuriophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro(hydroxyphenyl)mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。